molecular formula C4H5NO B1582632 3-Methylisoxazole CAS No. 30842-90-1

3-Methylisoxazole

カタログ番号: B1582632
CAS番号: 30842-90-1
分子量: 83.09 g/mol
InChIキー: CUMCMYMKECWGHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylisoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its wide range of biological activities and therapeutic potential. It is commonly found in various pharmaceuticals and has been extensively studied for its chemical properties and applications.

準備方法

Synthetic Routes and Reaction Conditions: 3-Methylisoxazole can be synthesized through several methods. One common approach involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate, which then undergoes ring closure with hydroxylamine under alkaline conditions . Another method involves the cycloaddition reaction of an alkyne with nitrile oxide, catalyzed by copper (I) or ruthenium (II) compounds .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

化学反応の分析

Types of Reactions: 3-Methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds.

科学的研究の応用

Medicinal Chemistry

3-Methylisoxazole and its derivatives are recognized for their pharmacological properties. They have been studied for potential therapeutic applications in several medical conditions, including:

  • Anti-tumor Activity : Research has shown that derivatives of this compound exhibit significant anti-tumor activity. For instance, compounds derived from 5-amino-3-methylisoxazole-4-carboxylic acid have been tested against Ehrlich ascites carcinoma (EAC) cells, revealing varying degrees of efficacy compared to standard chemotherapeutics like 5-fluorouracil. The structure-activity relationship (SAR) indicates that specific modifications can enhance anti-tumor potency .
  • Immunomodulatory Effects : Compounds based on this compound have demonstrated immunosuppressive and immunostimulatory properties. These derivatives can modulate immune responses by influencing lymphocyte proliferation and cytokine production. Such characteristics suggest potential applications in treating autoimmune diseases or enhancing immune responses against infections .

Peptide Synthesis

This compound derivatives are also valuable in solid-phase peptide synthesis (SPPS). The introduction of 5-amino-3-methylisoxazole-4-carboxylic acid as an amino acid building block allows for the creation of novel peptide hybrids. This application is particularly relevant for developing peptides with enhanced biological activity or specificity .

Analytical Techniques

The characterization of this compound derivatives employs various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structural features and confirm the identity of synthesized compounds.
  • Mass Spectrometry (MS) : Essential for assessing the purity and molecular weight of the derivatives.
  • High-Performance Liquid Chromatography (HPLC) : Commonly used for purity analysis and separation of compounds during synthesis .

Case Study 1: Anti-Tumor Activity Assessment

A study evaluated several isoxazole derivatives for their anti-tumor efficacy against EAC cells. The results indicated that modifications at specific positions on the isoxazole ring significantly influenced their cytotoxic effects. Notably, certain compounds exhibited IC50 values lower than those of established chemotherapeutics, highlighting their potential as alternative cancer treatments .

Case Study 2: Immunomodulatory Properties

Research on the immunological effects of 5-amino-3-methylisoxazole-4-carboxylic acid derivatives revealed their ability to suppress lymphocyte activation and cytokine production in vitro. These findings suggest that such compounds could be developed into therapeutic agents for autoimmune disorders, where modulation of the immune response is crucial .

作用機序

The mechanism of action of 3-Methylisoxazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. It can also interact with neurotransmitter receptors, contributing to its neuroactive properties .

類似化合物との比較

Uniqueness: 3-Methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methyl group influences its electronic properties and steric effects, making it a valuable compound in various chemical and pharmaceutical applications.

生物活性

3-Methylisoxazole is a five-membered heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by various case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methyl group at the 3-position of the isoxazole ring. This structural feature influences its biological activity significantly. The synthesis of this compound derivatives often involves multi-component reactions (MCRs), which allow for the efficient formation of complex structures from simpler precursors. For instance, a greener synthesis protocol has been developed using hydroxylamine hydrochloride and ethyl acetoacetate to produce various substituted derivatives .

Biological Activities

1. Anti-inflammatory Activity
Research indicates that isoxazole derivatives, including those with a methyl substituent at the 3-position, exhibit notable anti-inflammatory properties. A study highlighted that certain isoxazoline compounds demonstrated selective inhibition of the COX-2 enzyme, which is pivotal in inflammatory processes. Specifically, compounds with a C-3 methyl substituent were found to be potent analgesics as well as selective towards COX-2 .

2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. A recent study demonstrated that isoxazole derivatives displayed significant antimicrobial activity with low cytotoxic effects on human cells. The derivatives were effective against biofilms formed by pathogenic bacteria, showcasing their potential in treating infections associated with biofilm formation .

3. Anticancer Activity
The anticancer properties of this compound derivatives have been explored in several studies. For example, compounds synthesized through MCRs showed promising results against lung cancer cell lines (A549), with some derivatives exhibiting comparable efficacy to established chemotherapeutic agents like doxorubicin . The anticancer activity appears to correlate with their electrochemical properties, indicating a multifaceted mechanism of action .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity Findings Reference
Anti-inflammatorySelective COX-2 inhibition; potent analgesics
AntimicrobialEffective against pathogenic biofilms; low cytotoxicity
AnticancerInhibitory effects on lung cancer cells; comparable to doxorubicin
Immunological activityEnhanced immune response in PBMC cultures

Molecular Mechanisms

The biological activity of this compound is often attributed to its ability to interact with specific molecular targets within cells. For instance, X-ray crystallography studies have shown that certain derivatives bind selectively to viral proteins, which may explain their antiviral properties against human rhinovirus . Additionally, the hydrophobic interactions facilitated by the methyl group contribute to the compound's binding affinity and overall biological efficacy.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methylisoxazole derivatives, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Focus on cyclocondensation reactions between β-ketonitriles and hydroxylamine hydrochloride under acidic conditions. For example, this compound-4-carboxylic acid derivatives are synthesized via regioselective ring closure, with yields optimized by controlling temperature (80–100°C) and stoichiometric ratios of precursors . Validate purity using HPLC with a C18 column and isocratic mobile phase (methanol:water = 75:25) to achieve >98% purity, as demonstrated in EP 0 245 825-based protocols .

Q. How should researchers characterize the structural integrity of this compound-containing compounds?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • IR spectroscopy : Confirm key functional groups (e.g., νC=N at 1640–1570 cm⁻¹, νN-O at 960 cm⁻¹) .
  • X-ray crystallography : Analyze bond angles (e.g., C3a-C3-C9 = 132.1°) and planarity deviations (<0.023 Å) to identify intramolecular interactions (e.g., Cl⋯H4 = 3.117 Å) that influence stability .
  • HPLC-UV : Use retention time (Rf = 0.30–0.34) and FeCl3-based TLC to detect degradation products .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Methodology : Follow GLP-compliant guidelines:

  • Use PPE (gloves, masks, lab coats) to avoid dermal contact.
  • Store waste separately in designated containers for professional disposal to prevent environmental contamination .
  • Conduct stability tests under UV radiation to identify degradation pathways, as outlined in pharmaceutical assay protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., 3-methyl vs. 3-phenyl substitution) impact the biological activity of isoxazole derivatives?

  • Methodology : Perform SAR studies using comparative binding assays:

  • DAT inhibition : this compound derivatives (e.g., 2β-(3-methylisoxazol-5-yl)-8-thiabicyclo[3.2.1]octane) show 5–20× higher DAT potency (IC₅₀ = 0.59–7.2 nM) than 3-phenyl analogs due to enhanced lipophilicity and reduced steric hindrance .
  • TDO2 inhibition : Replace labile ester groups with this compound to improve metabolic stability in whole blood (e.g., compound 7 vs. 1 in rat/dog models) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound-based compounds?

  • Methodology :

  • Plasma stability assays : Compare half-lives in species-specific whole blood (e.g., compound 21 shows improved human stability vs. 7 ) .
  • Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., morpholinoethyl substituents in 3-phenyl derivatives) that reduce bioavailability .
  • Co-crystallization studies : Map binding interactions (e.g., van der Waals contacts in DAT) to refine docking models .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced selectivity?

  • Methodology :

  • Analyze dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings) to optimize substituent orientation for target engagement .
  • Use DFT calculations to predict repulsive interactions (e.g., H9⋯H11 = 2.25 Å) that destabilize non-planar conformations .

Q. What experimental designs mitigate synthetic challenges in functionalizing the isoxazole ring?

  • Methodology :

  • Microwave-assisted synthesis : Reduce reaction times for ring closure (e.g., 30 min at 150°C) while maintaining regioselectivity .
  • Protecting group strategies : Use tert-butyl groups to prevent side reactions during sulfonamide coupling (e.g., sulfamethoxazole derivatives) .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar this compound analogs?

  • Resolution :

  • Batch variability : Verify purity via COA/SDS documentation (e.g., Thermo Scientific batches with >98% purity) .
  • Assay conditions : Standardize protocols (e.g., fixed detector sensitivity: 240 nm for HPLC) to minimize inter-lab variability .
  • Conformational analysis : Compare boat vs. chair configurations (e.g., 3β-aryl derivatives show 10× higher DAT inhibition than 3α-aryl) .

Q. Tables for Key Findings

Property This compound Derivatives Reference
DAT Inhibitory IC₅₀0.59–33 nM (3β-chair vs. 3α-boat conformers)
Metabolic Stability (t₁/₂)120 min (human whole blood) for pyrazole analog 21
Crystallographic PlanarityMax. deviation = 0.007 Å (isoxazole ring)
HPLC Purity Threshold>98% (Lichrosphere C18, 240 nm detection)

特性

IUPAC Name

3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-3-6-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCMYMKECWGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184856
Record name Isoxazole, 3-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30842-90-1
Record name 3-Methylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030842901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8WZL93LEO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methylisoxazole
3-Methylisoxazole
3-Methylisoxazole
3-Methylisoxazole
3-Methylisoxazole
3-Methylisoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。